4-Iodo-2-isopropoxy-3-methylpyridine
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Overview
Description
4-Iodo-2-isopropoxy-3-methylpyridine is an organic compound with the molecular formula C9H12INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the fourth position, an isopropoxy group at the second position, and a methyl group at the third position on the pyridine ring
Preparation Methods
The synthesis of 4-Iodo-2-isopropoxy-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Isopropoxylation: The isopropoxy group is introduced at the second position through a nucleophilic substitution reaction, often using isopropyl alcohol or its derivatives.
Methylation: The methyl group is introduced at the third position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Iodo-2-isopropoxy-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond formation using palladium catalysts and boron reagents.
Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
4-Iodo-2-isopropoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-isopropoxy-3-methylpyridine involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecules. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds .
Comparison with Similar Compounds
4-Iodo-2-isopropoxy-3-methylpyridine can be compared with other iodopyridine derivatives, such as:
2-Iodopyridine: Similar in structure but with the iodine atom at the second position.
3-Iodopyridine: The iodine atom is at the third position, differing in reactivity and applications.
4-Iodopyridine: Lacks the isopropoxy and methyl groups, making it less complex and with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-iodo-3-methyl-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c1-6(2)12-9-7(3)8(10)4-5-11-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQJTNQCHRGDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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